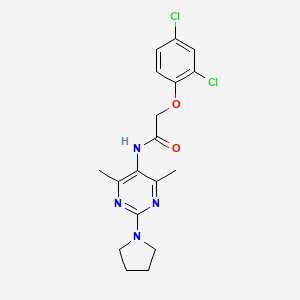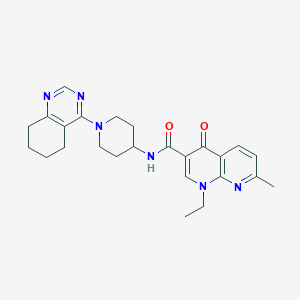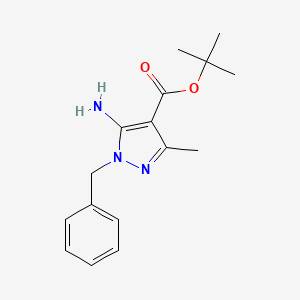
2-(2,4-Dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H20Cl2N4O2 and its molecular weight is 395.28. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A notable application of derivatives related to the mentioned compound involves their synthesis for antimicrobial purposes. For instance, the synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using a related starting material showed promising antibacterial and antifungal activities (A. Hossan et al., 2012). These findings suggest potential for developing new antimicrobial agents from similar chemical structures.
Radiosynthesis for Imaging
Another study explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), indicating its use in neuroimaging. This compound was synthesized from a precursor, highlighting its utility in medical imaging to study brain disorders (F. Dollé et al., 2008).
Potential Pesticide Applications
N-derivatives of a similar compound have been characterized for potential pesticide applications. The study provided new powder diffraction data for these compounds, indicating their possible use as organic pesticides (E. Olszewska et al., 2011).
Herbicidal Screening
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-11-17(12(2)22-18(21-11)24-7-3-4-8-24)23-16(25)10-26-15-6-5-13(19)9-14(15)20/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPRIBCIYOGXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)
![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)